molecular formula C23H21N3OS B7550975 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide

Cat. No.: B7550975
M. Wt: 387.5 g/mol
InChI Key: GCQYZLRQFWYNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide is a compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Mechanism of Action

The mechanism of action of 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting various signaling pathways, such as the NF-κB pathway, the JAK-STAT pathway, and the PI3K-AKT-mTOR pathway. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to modulate the immune system and enhance the antitumor immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide in lab experiments is its potent anticancer and anti-inflammatory properties. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer, such as breast cancer, prostate cancer, and lung cancer. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, this compound is a compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide has been synthesized using various methods. One of the most common methods involves the reaction of 2-bromo-N-(1-phenylethyl)benzamide with imidazo[1,2-a]pyridine-2-thiol in the presence of a palladium catalyst. Other methods involve the use of different reagents and catalysts, such as copper, nickel, and iron.

Scientific Research Applications

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. This compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.

Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-17(18-9-3-2-4-10-18)24-23(27)20-11-5-6-12-21(20)28-16-19-15-26-14-8-7-13-22(26)25-19/h2-15,17H,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQYZLRQFWYNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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